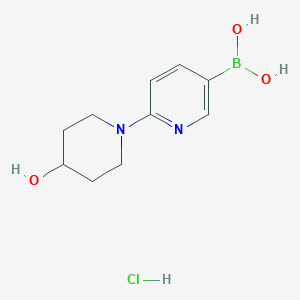
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
描述
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride: is a boronic acid derivative with the molecular formula C10H16BClN2O3 .
属性
分子式 |
C10H16BClN2O3 |
|---|---|
分子量 |
258.51 g/mol |
IUPAC 名称 |
[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C10H15BN2O3.ClH/c14-9-3-5-13(6-4-9)10-2-1-8(7-12-10)11(15)16;/h1-2,7,9,14-16H,3-6H2;1H |
InChI 键 |
OLWXBJKXUBJKBA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)N2CCC(CC2)O)(O)O.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the boronic acid derivative with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反应分析
Types of Reactions
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The boronic acid group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include :
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include :
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Various boronic acid derivatives.
科学研究应用
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride has several scientific research applications, including :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical studies and drug development .
相似化合物的比较
Similar Compounds
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid: Lacks the hydrochloride group.
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid methyl ester: Contains a methyl ester group instead of the hydrochloride group.
Uniqueness
The uniqueness of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride lies in its combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a versatile compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


